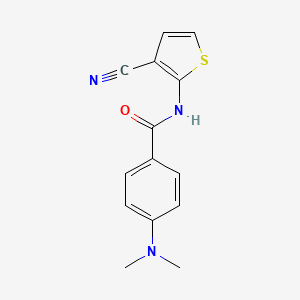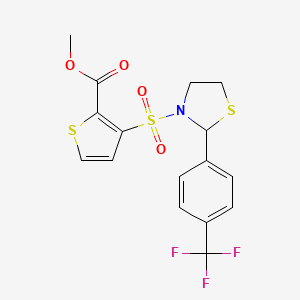
Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H14F3NO4S3 and its molecular weight is 437.47. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Role in Synthesis of Thiophene Derivatives
Thiophene-based analogs, including Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate, have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate could potentially be used in these fields.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate could be used in the development of new organic semiconductors.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This suggests that Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate could potentially be used in the production of OFETs.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate could potentially be used in the production of OLEDs.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate could potentially be used in the development of new drugs with these properties.
Trifluoromethylation
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate, which contains a trifluoromethyl group, could be used in these fields.
Electrochemical Oxidation
The deposition of thiophene derivatives with a –PhCF3 group by means of in situ electrochemical oxidation on the electrode surface is a promising alternative for molecularly imprinted polymers . This suggests that Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate could potentially be used in this application.
Mécanisme D'action
Target of Action
Thiazolidine motifs, which are part of the compound’s structure, are known to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Mode of Action
It is known that the presence of sulfur in thiazolidine motifs enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine motifs are known to affect a variety of biological pathways due to their diverse biological properties .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine motifs are known to exhibit diverse biological responses, making them a highly prized moiety .
Action Environment
It is known that the properties of thiazolidine derivatives can be tailored for application under specific conditions .
Propriétés
IUPAC Name |
methyl 3-[[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]sulfonyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4S3/c1-24-15(21)13-12(6-8-25-13)27(22,23)20-7-9-26-14(20)10-2-4-11(5-3-10)16(17,18)19/h2-6,8,14H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQQJFWPIMJNNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

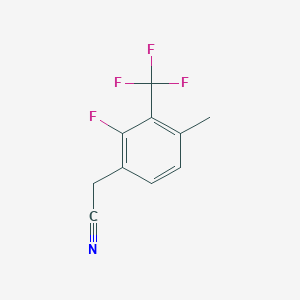
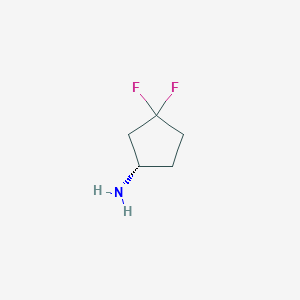
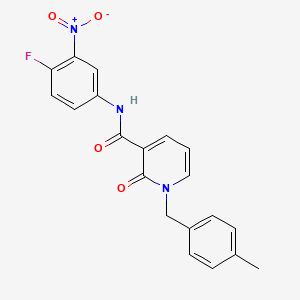
![(E)-N-[1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2574005.png)
![2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2574006.png)
![2-(Iodomethyl)-1-oxaspiro[4.7]dodecane](/img/structure/B2574007.png)
![N-(4-methylbenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2574010.png)
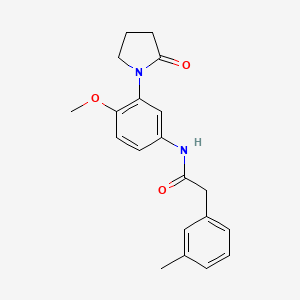
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2574013.png)
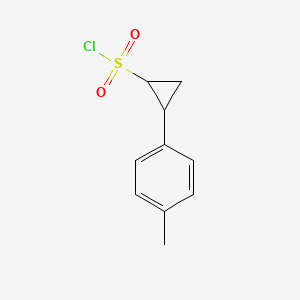
![3-Bromo-8-(phenylsulfonyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B2574017.png)
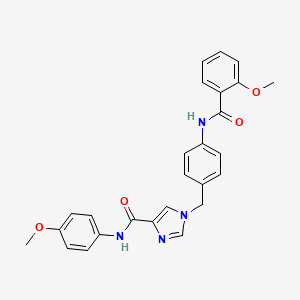
![4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2574020.png)
